cis-Aconitic anhydride
Description
Contextualization within Organic Chemistry
In the realm of organic chemistry, cis-aconitic anhydride (B1165640) is recognized as a reactive molecule. As a cyclic anhydride, it readily participates in reactions such as hydrolysis, esterification, and amide formation. The presence of a double bond and a carboxylic acid group within its structure allows for a range of chemical modifications, making it a versatile building block in the synthesis of more complex organic molecules. pubcompare.airesearchgate.net Its reactivity with nucleophiles like amines and alcohols is a key characteristic, driven by the highly electrophilic nature of the anhydride functional group.
The stability of cis-aconitic anhydride is a subject of study, with research indicating it is sensitive to moisture and can undergo isomerization. chemicalbook.comakjournals.com Under thermal stress, cis-aconitic acid, the precursor to the anhydride, exhibits the lowest thermal stability among related compounds, readily dehydrating to form this compound. akjournals.com This anhydride can then isomerize to the more stable trans-aconitic anhydride. akjournals.com
Significance in Biochemical Systems and Synthetic Chemistry
This compound's relevance extends significantly into biochemical systems and synthetic chemistry. Its parent compound, cis-aconitic acid, is an intermediate in the citric acid cycle (or Krebs cycle), a fundamental metabolic pathway. chemicalbook.com The conjugate base of cis-aconitic acid plays a crucial role in the isomerization of citrate (B86180) to isocitrate. chemicalbook.com
In the field of synthetic chemistry, particularly in biomedical applications, this compound has garnered considerable attention. It is widely utilized as a pH-sensitive linker in bioconjugation and for the development of drug delivery systems. researchgate.net The acid-labile amide bond that can be formed using this compound allows for the controlled release of therapeutic agents in acidic environments, such as those found in tumor tissues. This property is pivotal in creating targeted cancer therapies.
Furthermore, this compound is employed in polymer chemistry for the synthesis of copolymers with pH-sensitive side groups. thermofisher.krchemicalbook.com These polymers have potential applications in various biomedical fields. researchgate.net Research has also explored its use in modifying gene vectors to enhance their biocompatibility and efficiency in gene therapy. However, it is important to note that competitive side reactions, such as decarboxylation and double bond isomerization, can occur during its use in monomer synthesis for biomedical polymers. researchgate.net
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H4O5 |
| Molecular Weight | 156.10 g/mol |
| Melting Point | 74 - 78 °C / 165.2 - 172.4 °F |
| Appearance | Solid Crystalline Powder |
| Color | White to cream to pale brown |
| Stability | Moisture sensitive. Stable under recommended storage conditions. |
This data is compiled from sources chemicalbook.comthermofisher.krchemicalbook.comfishersci.comfishersci.be.
Synonyms for this compound
| Synonym |
| (2,5-dioxofuran-3-yl)acetic acid |
| 2-(2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid |
| Aconitic anhydride |
| cis-Propene-1,2,3-tricarboxylic acid anhydride |
This data is compiled from sources cymitquimica.comnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
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Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-55-4, 31511-11-2 | |
| Record name | Aconitic anhydride | |
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| Record name | Aconitic anhydride | |
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| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
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| Record name | cis-Aconitic anhydride | |
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| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
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| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
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| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
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| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
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| Record name | ACONITIC ANHYDRIDE | |
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Chemical Synthesis and Reaction Pathways of Cis Aconitic Anhydride
Synthetic Methodologies for cis-Aconitic Anhydride (B1165640) Generation
The formation of cis-aconitic anhydride can be achieved through several synthetic routes, primarily involving the manipulation of precursor acids.
Dehydration Routes from Precursor Acids
The most common method for synthesizing this compound is through the dehydration of cis-aconitic acid. akjournals.com This process typically involves heating the acid, which leads to the elimination of a water molecule and subsequent ring closure to form the anhydride. akjournals.com Thermal analysis has shown that cis-aconitic acid is less thermally stable than its trans isomer and undergoes dehydration at the initial stage of decomposition. akjournals.com
Another significant precursor is citric acid. Through a series of dehydration steps, citric acid can be converted to cis-aconitic acid, which can then be further dehydrated to yield this compound. np-mrd.orgselleckchem.comvaia.com This pathway is relevant in both industrial chemical synthesis and biological systems, where the enzyme aconitase catalyzes the isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate. np-mrd.org The dehydration of citric acid can also be achieved using reagents like sulfuric acid. wikipedia.orgchembk.com
| Precursor Acid | Dehydration Method | Key Aspects |
| cis-Aconitic Acid | Thermal | Less thermally stable than the trans isomer, dehydrates upon heating. akjournals.com |
| Citric Acid | Thermal/Chemical | Can be dehydrated to cis-aconitic acid, then to the anhydride. np-mrd.orgselleckchem.comvaia.com Sulfuric acid can be used as a dehydrating agent. wikipedia.orgchembk.com |
Chemical Transformation Strategies
Beyond simple dehydration, other chemical strategies can be employed to generate aconitic acid derivatives. For instance, aconitic acid can be synthesized by the dehydration of citric acid using sulfuric acid, which produces a mixture of cis and trans isomers. wikipedia.org Additionally, novel methods have been developed for preparing aconitic acid from other precursors, which can then be converted to the anhydride. google.com
Formation of this compound Ethyl Ester
A notable derivative is this compound ethyl ester, which has been isolated from natural sources such as the seeds of Alisma orientale. nih.govresearchgate.net This indicates that pathways for the formation of esterified versions of the anhydride exist in nature.
Fundamental Reaction Mechanisms
The chemistry of this compound is dominated by its susceptibility to nucleophilic attack, owing to the electrophilic nature of the carbonyl carbons in the anhydride ring.
Nucleophilic Addition Reactions
The general mechanism of nucleophilic addition to an anhydride involves the nucleophile attacking one of the carbonyl carbons, leading to the opening of the anhydride ring. pressbooks.pubstackexchange.com This process forms a tetrahedral intermediate which then collapses to yield the final product. stackexchange.com
In the context of this compound, this reactivity is exploited in various applications. However, this reactivity also makes the compound susceptible to hydrolysis in the presence of water, reverting it back to cis-aconitic acid.
A significant class of nucleophilic addition reactions for this compound is its reaction with amines to form amides. researchgate.netlibretexts.orglibretexts.org This reaction is fundamental to its use in preparing water-soluble polymers for biomedical applications and in bioconjugation. researchgate.net
The reaction proceeds through a nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the anhydride. This opens the ring and, after proton transfer, results in the formation of an amide and a carboxylic acid group. libretexts.orglibretexts.orgchemguide.co.uk
However, the reaction of this compound with amines can be accompanied by side reactions. These include decarboxylation, double bond isomerization to the more stable trans-aconitic acid derivative, and hydrolysis of the anhydride. researchgate.netescholarship.org These competitive reactions can reduce the yield of the desired amide product and need to be carefully controlled, for instance, by using weakly nucleophilic aromatic amines or by performing the reaction at an interface. researchgate.net
The reaction with a primary amine (R-NH₂) can be generalized as follows: The initial product is an N-substituted amide. For example, the reaction with methylamine (B109427) yields N-methylethanamide from ethanoic anhydride. chemguide.co.uk
| Reactant | Product(s) | Key Considerations |
| Amine (Primary) | N-substituted amide, Carboxylic acid | Prone to side reactions like decarboxylation and isomerization. researchgate.netescholarship.org |
| Water | cis-Aconitic acid | Hydrolysis is a common side reaction. |
Formation of Ester Bonds with Alcohols
This compound readily reacts with alcohols in a process known as alcoholysis to form the corresponding esters of cis-aconitic acid. libretexts.org This reaction is a fundamental transformation for cyclic anhydrides and proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of an ester and a carboxylic acid. libretexts.orgquimicaorganica.org
The general reaction can be summarized as the addition of an alcohol to the anhydride, which yields an ester and a carboxylate as a side product. libretexts.org The process can be carried out under mild conditions, sometimes requiring only slight heating. quimicaorganica.org To drive the reaction to completion or to neutralize the carboxylic acid byproduct, a non-nucleophilic base such as pyridine (B92270) is often used as a catalyst or solvent. libretexts.orgrichmond.edu
pH-Sensitive Bond Cleavage Mechanisms
A key feature of derivatives formed from this compound, particularly amides, is the pH-sensitivity of the newly formed bonds. This property is exploited in various scientific applications where controlled cleavage under specific pH conditions is desired. The arrangement of the double bond and the pendant carboxylic acid group in the cis-configuration is crucial for this pH-dependent lability. researchgate.net
Acid-Catalyzed Hydrolysis of Amide Linkages
Amide linkages derived from this compound exhibit markedly enhanced rates of hydrolysis in mildly acidic environments. researchgate.net This pH-triggered cleavage is significantly faster than the hydrolysis of typical amide bonds, which often require extreme pH conditions. nih.gov For instance, a cis-aconityl linkage has been shown to have a hydrolysis half-life of less than 3 hours at pH 4, while remaining stable at pH 6 or higher for over 96 hours. researchgate.netresearchgate.net This sensitivity is attributed to the cis-position of the free carboxylic acid group relative to the amide bond. researchgate.net In contrast, the trans-isomer of the aconityl amide bond shows reduced acid lability, which can lead to incomplete cleavage at the target pH. researchgate.netresearchgate.net
The rate of hydrolysis is dependent on the pH of the environment, accelerating in acidic conditions. scienceopen.com This behavior is critical for applications requiring bond cleavage in specific acidic microenvironments. uu.nldovepress.com
pH-Dependent Hydrolysis of cis-Aconityl Amide Linkage
| pH | Half-Life (t1/2) | Relative Stability |
|---|---|---|
| 4.0 | ~3 hours | Labile |
| 7.0 - 7.4 | >96 hours | Stable |
Intramolecular Mechanisms of Degradation
The rapid acid-catalyzed hydrolysis of cis-aconityl amides is governed by a potent intramolecular mechanism. researchgate.net The neighboring undissociated carboxylic acid group acts as an intramolecular catalyst, participating directly in the cleavage of the adjacent amide bond. researchgate.netresearchgate.net
The proposed mechanism involves an initial proton transfer from the pendant carboxylic acid to the amide nitrogen or oxygen. nih.gov This is followed by a nucleophilic attack by the carboxylate oxygen onto the amide carbonyl carbon. researchgate.net This intramolecular cyclization results in the formation of a transient tetrahedral intermediate, which then collapses to regenerate this compound and release the free amine. researchgate.netnih.gov This process is significantly more efficient than intermolecular catalysis because the reacting groups are held in close proximity, increasing the effective molarity and accelerating the reaction rate. researchgate.net This intramolecular assistance is the primary reason for the pronounced acid lability of cis-aconityl amides compared to their trans-isomers, where the carboxylic group is not positioned correctly to participate in such a mechanism. researchgate.net
Isomerization Phenomena
This compound is subject to several isomerization reactions, which can affect its reactivity and the stability of its derivatives. These phenomena include isomerization to its geometric isomer and the formation of structural isomers during certain reactions.
cis- to trans-Aconitic Anhydride Isomerization
This compound can undergo an exothermic isomerization to form the more thermally stable trans-aconitic anhydride. akjournals.comresearchgate.net This transformation is particularly evident during thermal analysis. When cis-aconitic acid is heated, it first dehydrates to form this compound. akjournals.comresearchgate.net Upon further heating, a distinct exothermic event occurs, which corresponds to the conformational rearrangement from the cis to the trans anhydride form. akjournals.com
This isomerization has significant implications. For example, in polymers functionalized with cis-aconityl linkers for pH-sensitive applications, this isomerization to the trans configuration can occur during degradation. researchgate.net Since the trans form is not readily hydrolyzed, this cis-trans isomerization can prevent the complete degradation of the polymer as intended. researchgate.net
Thermodynamic Data for cis- to trans-Aconitic Anhydride Isomerization
| Parameter | Value | Significance |
|---|---|---|
| ΔHisom | -30.66 kJ mol-1 | The reaction is exothermic, indicating the trans-isomer is energetically more stable. researchgate.net |
Decarboxylation Pathways to Related Anhydrides
The thermal decomposition of this compound can lead to the formation of other cyclic anhydrides through decarboxylation, a reaction involving the loss of a molecule of carbon dioxide. The specific product formed is highly dependent on the stereochemistry of the precursor.
Conversion to Citraconic Anhydride
Thermal treatment of this compound can induce decarboxylation to yield citraconic anhydride. nih.govfrontiersin.orgfrontiersin.org This conversion pathway is a recognized thermal degradation route for the cis-isomer. frontiersin.orgfigshare.com The reaction involves the elimination of the carboxylic acid group as CO2, resulting in the formation of the α-methyl derivative of maleic anhydride.
Conversion to Itaconic Anhydride
The formation of itaconic anhydride predominantly occurs from the decarboxylation of trans-aconitic anhydride, the more stable isomer of this compound. nih.govfrontiersin.orgfrontiersin.org The thermal treatment of citric acid can lead to trans-aconitic acid, which dehydrates to trans-aconitic anhydride; subsequent decarboxylation of this trans-anhydride yields itaconic anhydride. researchgate.net
While the primary route to itaconic anhydride is from the trans isomer, the formation of itaconic acid derivatives has been observed as a side-product during reactions involving the opening of the this compound ring with primary amines. researchgate.net Furthermore, some kinetic studies have proposed that itaconic acid can originate from the decarboxylation of the cis-aconitic acid isomer upon heating. psu.edu In biological systems, the enzyme cis-aconitate decarboxylase (also known as ACOD1 or IRG1) catalyzes the direct decarboxylation of cis-aconitate (the conjugate base of cis-aconitic acid) to produce itaconate. guidetomalariapharmacology.orgresearchgate.netontosight.aiwikipedia.org
Table 1: Decarboxylation Pathways to Related Anhydrides
| Product Anhydride | Precursor | Key Conditions |
|---|---|---|
| Citraconic Anhydride | cis-Aconitic Anhydride | Thermal treatment nih.govfrontiersin.orgfrontiersin.org |
| Itaconic Anhydride | trans-Aconitic Anhydride | Thermal treatment nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |
Competitive Side Reactions in Synthetic Schemes
In synthetic applications, particularly those aimed at producing specific amide derivatives for biomedical polymers, this compound is susceptible to several competitive side reactions. researchgate.net These undesirable pathways can reduce the yield of the target product and introduce impurities. researchgate.net
Hydrolysis
This compound readily reacts with water, leading to the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid, cis-aconitic acid. researchgate.net This reaction is a significant competitive pathway, especially in aqueous media. researchgate.net The rate of hydrolysis for dicarboxylic acid anhydrides generally increases with pH. google.comgoogle.com The unprotonated amino groups of reactants, favored at alkaline pH, are highly reactive, but so is the anhydride to hydrolysis under these conditions. google.com The trans-isomer of aconitic acid exhibits a lower rate of hydrolysis compared to the cis-isomer. nih.govfrontiersin.org
Decarboxylation
Thermal decarboxylation is a prominent side reaction that competes with desired synthetic transformations. researchgate.net this compound can degrade via decarboxylation, particularly under conditions of extreme heat. This thermal degradation can readily occur at temperatures of 105°C and higher, limiting its application in high-temperature processes. nih.govfrontiersin.orgfrontiersin.org This general decarboxylation can lead to the formation of products like itaconic or citraconic anhydride, complicating the product profile. researchgate.net
Double Bond Isomerization
During thermal processing, this compound can undergo an exothermic isomerization to the more thermally stable trans-aconitic anhydride. akjournals.combohrium.com This isomerization of the double bond is a frequently observed competitive reaction. researchgate.net The trans-isomer of aconitic acid is the thermodynamically favored and predominant stable form found in nature, which provides the driving force for this conversion. mdpi.com This isomerization to the trans configuration has been noted as a potential side reaction during conjugation chemistry. researchgate.net
Table 2: Competitive Side Reactions of cis-Aconitic Anhydride
| Reaction Type | Description | Influencing Factors |
|---|---|---|
| Hydrolysis | Opening of the anhydride ring by water to form cis-aconitic acid. researchgate.net | Aqueous media, alkaline pH. google.comgoogle.com |
| Decarboxylation | Loss of carbon dioxide from the molecule. researchgate.net | Elevated temperatures (e.g., >105°C). nih.govfrontiersin.orgfrontiersin.org |
| Double Bond Isomerization | Conversion from the cis-isomer to the more stable trans-aconitic anhydride. researchgate.netakjournals.com | Heat. akjournals.com |
Role and Implications in Biological and Metabolic Pathways
Intermediary Function in the Tricarboxylic Acid (TCA) Cycle
Cis-aconitate is a crucial, albeit transient, intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic hub for cellular energy generation. nih.govencyclopedia.pub This cycle, occurring in the mitochondria, is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy in the form of ATP. nih.gov
The interconversion of citrate (B86180) and isocitrate is catalyzed by the enzyme aconitase (also known as aconitate hydratase). nih.gov Aconitase is an iron-sulfur protein that is particularly sensitive to oxidative stress. fiveable.me It contains an iron-sulfur cluster, which is essential for its catalytic activity. nih.gov The enzyme binds citrate and facilitates a dehydration reaction to form the enzyme-bound intermediate, cis-aconitate. wikipedia.orgebi.ac.uk
Typically, cis-aconitate does not dissociate from the active site of aconitase during the TCA cycle. nih.govencyclopedia.pub Instead, it remains bound to the enzyme to be promptly converted into isocitrate. wikipedia.org This tight binding ensures the efficient flow of metabolites through the cycle.
The conversion of citrate to isocitrate is a stereospecific isomerization that occurs in two distinct steps: dehydration followed by hydration. wikipedia.orgbu.edu
Dehydration: Aconitase removes a water molecule from citrate, resulting in the formation of the double-bonded intermediate, cis-aconitate. wikipedia.org This step is crucial because citrate, a tertiary alcohol, is not readily oxidized. bu.edu
Rehydration: The enzyme then adds a water molecule back to cis-aconitate in a different orientation. wikipedia.org This involves a "flip" of the cis-aconitate molecule within the enzyme's active site, allowing for the stereospecific formation of isocitrate, a secondary alcohol that can be subsequently oxidized in the next step of the TCA cycle. wikipedia.orgnih.gov
This isomerization is a reversible reaction, with the direction of the reaction being driven by the concentrations of the substrates and products. pnas.org
Table 1: Aconitase-Catalyzed Reaction in the TCA Cycle
| Reactant | Enzyme | Intermediate | Product |
|---|---|---|---|
| Citrate | Aconitase | cis-Aconitate | Isocitrate |
Biosynthetic Precursor to Itaconic Acid
Beyond its role in the TCA cycle, cis-aconitate serves as a critical precursor for the synthesis of itaconic acid, a molecule with significant antimicrobial and anti-inflammatory properties. pnas.orgfrontiersin.org This metabolic branch becomes particularly active in immune cells like macrophages during an inflammatory response. pnas.org
In mammals and some fungi, itaconic acid is produced from cis-aconitate through the action of the enzyme cis-aconitate decarboxylase (CAD), also known as aconitate decarboxylase 1 (ACOD1) or immune-responsive gene 1 (Irg1). pnas.orgnih.govnih.gov This enzyme catalyzes the decarboxylation of cis-aconitate, removing a carboxyl group to form itaconate. wikipedia.org
The expression of ACOD1 is significantly upregulated in response to inflammatory stimuli. researchgate.net Research has elucidated the crystal structure of CAD, revealing that it functions as a homodimer and does not require a cofactor for its activity. pnas.orgnih.gov Studies comparing CAD from different species have shown variations in catalytic activity and optimal pH, suggesting evolutionary adaptation. pnas.org For instance, murine CAD exhibits a higher catalytic rate than human CAD. pnas.org
The synthesis of cis-aconitate occurs within the mitochondria as part of the TCA cycle. nih.gov However, its conversion to itaconic acid by CAD takes place in the cytosol. researchgate.net This spatial separation necessitates the transport of cis-aconitate out of the mitochondria.
This transport is facilitated by specific mitochondrial carrier proteins. In the fungus Aspergillus terreus, a mitochondrial tricarboxylic acid transporter known as MttA has been identified to preferentially transport cis-aconitate across the mitochondrial membrane into the cytosol. researchgate.netnih.gov In the fungus Ustilago maydis, the mitochondrial transporter Mtt1 is responsible for secreting cis-aconitate into the cytosol. researchgate.net Once in the cytosol, cis-aconitate is available for conversion to itaconic acid. researchgate.net
Table 2: Key Enzymes in cis-Aconitate Metabolism
| Enzyme | Pathway | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| Aconitase | TCA Cycle | Citrate / Isocitrate | cis-Aconitate | Mitochondria |
| cis-Aconitate Decarboxylase (CAD/ACOD1) | Itaconic Acid Synthesis | cis-Aconitate | Itaconic Acid | Cytosol |
Metabolic Regulation and Inhibition
The metabolic fate of cis-aconitate is tightly regulated through the modulation of the enzymes that produce and consume it. The activity of aconitase is influenced by several factors, including the levels of its substrates and products, as well as the presence of inhibitors. proteopedia.org
Aconitase itself is not a primary rate-determining step in the TCA cycle and functions near equilibrium. proteopedia.org Its activity is largely dependent on the rate of the subsequent enzyme, isocitrate dehydrogenase. proteopedia.org However, aconitase activity can be inhibited by various molecules:
Fluorocitrate: This compound acts as a mechanism-based inhibitor. pnas.orgnih.gov It is converted by aconitase to fluoro-cis-aconitate, which then forms a tightly binding inhibitor, halting the enzyme's function and the TCA cycle. pnas.orgwikipedia.org
trans-Aconitate: This isomer of cis-aconitate acts as a competitive inhibitor of aconitase. creative-enzymes.comnih.gov
Zinc: In prostate epithelial cells, which have uniquely high zinc levels, zinc acts as a competitive inhibitor of mitochondrial aconitase, specifically inhibiting the conversion of citrate to cis-aconitate. nih.gov
Reactive Oxygen Species (ROS) and Nitric Oxide (NO): The iron-sulfur cluster in aconitase is highly sensitive to oxidation. nih.govwikipedia.org Both ROS and NO can inactivate the enzyme, linking cellular stress to metabolic regulation. oup.comresearchgate.net
Fumarate (B1241708): High levels of fumarate can lead to the succination of cysteine residues in aconitase, inhibiting its activity. researchgate.net
The regulation of cis-aconitate decarboxylase (CAD) is also a key control point. The expression of the ACOD1 gene is strongly induced during inflammation, leading to a significant increase in CAD levels and the subsequent production of itaconate. ascenion.deoup.com Itaconate itself can then act as an inhibitor of other metabolic enzymes, such as succinate (B1194679) dehydrogenase. doaj.org
Role of Aconitic Acid Isomers in TCA Cycle Modulation
The modulation of the tricarboxylic acid (TCA) cycle by aconitic acid isomers is a critical aspect of metabolic regulation. The two primary isomers, cis-aconitate and trans-aconitate, exhibit different functions within this central energy-producing pathway.
cis-Aconitate as a Core Intermediate : cis-Aconitic acid, in its ionized form cis-aconitate, is a fundamental intermediate in the TCA cycle. wikipedia.org It is formed in the second step of the cycle through the dehydration of citrate, a reaction catalyzed by the enzyme aconitase (also known as aconitate hydratase). wikipedia.orgcreative-proteomics.com This same enzyme then facilitates the hydration of cis-aconitate to form isocitrate. microbenotes.com Typically, cis-aconitate remains bound to the active site of aconitase as a transient intermediate during this isomerization process from citrate to isocitrate. nih.gov
trans-Aconitate as a Regulatory Modulator : Unlike its cis-isomer, trans-aconitic acid is not a direct intermediate in the TCA cycle. However, it can be produced and accumulated in various plants and microorganisms. nih.govencyclopedia.pub This accumulation serves a regulatory purpose. Research has shown that trans-aconitate can act as an inhibitor of the enzyme aconitase. encyclopedia.pub By inhibiting aconitase, the accumulation of trans-aconitate can modulate the flux of metabolites through the TCA cycle, representing a key feedback regulation mechanism. nih.gov In some microorganisms, the presence of an enzyme called aconitate isomerase allows for the conversion of trans-aconitate back to cis-aconitate, enabling it to be used as a carbon source by feeding it into the TCA cycle. nih.govencyclopedia.pub
The divergent roles of these isomers highlight a sophisticated system of metabolic control, where one isomer acts as a direct participant in the cycle while the other functions as an external modulator.
Inhibitory Effects of Downstream Metabolites
The metabolic pathway beginning with cis-aconitate leads to the formation of various compounds, some of which possess significant inhibitory properties that can influence the TCA cycle and related cellular processes.
Itaconic Acid : In certain fungi, such as Aspergillus terreus, cis-aconitate is diverted from the TCA cycle and decarboxylated by the enzyme cis-aconitic acid decarboxylase to produce itaconic acid. encyclopedia.pub Itaconic acid is a well-documented inhibitor of the TCA cycle enzyme succinate dehydrogenase (Complex II in the electron transport chain). By inhibiting this enzyme, itaconic acid can significantly alter cellular metabolism and has been noted for its antimicrobial and anti-inflammatory properties.
trans-Aconitate as an Inhibitor : As mentioned previously, trans-aconitate can be considered a downstream product of the TCA cycle's citrate branch in certain organisms. researchgate.net Its inhibitory effect on aconitase is a key example of a downstream metabolite regulating an earlier step in the pathway. This inhibitory action has been explored for its therapeutic potential. For instance, trans-aconitic acid has been investigated as an anti-leishmanial agent because it targets the aconitase enzyme in the parasite Leishmania donovani. encyclopedia.pub Since the parasite relies on its TCA cycle for energy, this inhibition proves detrimental to its survival. encyclopedia.pub
These inhibitory actions demonstrate how metabolites derived from aconitic acid can exert significant regulatory control over central metabolic pathways, influencing both the organism's own metabolic state and its interactions with pathogens.
Advanced Research Applications in Biomedical Sciences
Design and Development of pH-Sensitive Drug Delivery Systems
The acidic milieu of solid tumors (pH 6.5-7.2) and the even lower pH within endo-lysosomal compartments (pH 4.5-6.5) provide a specific stimulus that can be harnessed to trigger the release of therapeutic agents precisely at the site of action. Cis-aconitic anhydride (B1165640) is frequently employed as a linker molecule that connects a drug to a carrier. The linkage, typically an amide bond, is stable at the neutral pH of blood (pH 7.4) but is susceptible to hydrolysis under acidic conditions. This acid-catalyzed cleavage of the cis-aconityl bond facilitates the release of the conjugated drug from its carrier, minimizing systemic exposure and associated side effects while maximizing the therapeutic concentration at the target site. researchgate.netnih.govmdpi.com
A key strategy in pH-sensitive drug delivery involves the creation of prodrugs, where a pharmacologically active agent is temporarily inactivated by chemical modification with a promoiety, such as a derivative of cis-aconitic anhydride. This approach enhances the solubility and stability of the parent drug and enables its targeted release.
Doxorubicin (B1662922) (DOX), a potent anthracycline antibiotic, is a widely used chemotherapeutic agent. However, its clinical application is often limited by severe cardiotoxicity. To mitigate this, researchers have developed pH-sensitive DOX prodrugs using this compound linkers.
One common strategy involves the reaction of this compound with the primary amino group of doxorubicin to form a cis-aconityl-doxorubicin (ADOX) conjugate. nih.gov This conjugate can then be further attached to various carrier molecules. For instance, a folate-bovine serum albumin (BSA)-cis-aconitic anhydride-doxorubicin (FA-BSA-CAD) prodrug has been synthesized. nih.gov In this design, BSA enhances the water solubility of the prodrug, while folic acid serves as a targeting ligand for cancer cells that overexpress the folate receptor. The this compound linker ensures that DOX is released within the acidic environment of the tumor. nih.gov
Another approach involves conjugating DOX to polymers via a cis-aconityl linkage. For example, poly(vinyl alcohol) (PVA) has been used as a polymeric carrier for ADOX. nih.gov Studies have demonstrated that the release of DOX from PVA-cis-ADOX is significantly faster at acidic pH (e.g., pH 5.0) compared to neutral pH. nih.gov The half-life for DOX release from PVA-cis-ADOX at pH 5.0 was found to be approximately 3 hours, which was 4.7 times shorter than that of its trans-isomer counterpart, highlighting the importance of the cis configuration for rapid acid-triggered hydrolysis. nih.gov
Similarly, dual-pH sensitive systems have been developed. In one such system, this compound-modified doxorubicin (DOX-CA) was conjugated to poly(L-malic acid) (PMLA) to form amphiphilic copolymers that self-assemble into micelles. nih.gov This design incorporates a pH-sensitive linker for drug release and another component for pH-sensitive charge-reversal to enhance cellular uptake in the tumor microenvironment. nih.gov
| Prodrug Conjugate | Carrier | Targeting Ligand | Key Findings |
|---|---|---|---|
| FA-BSA-CAD | Bovine Serum Albumin (BSA) | Folic Acid | Demonstrated pH-responsive drug release and selective targeting of tumor cells, leading to increased therapeutic efficacy. nih.gov |
| PVA-cis-ADOX | Poly(vinyl alcohol) (PVA) | None | Showed significantly faster DOX release at pH 5.0 compared to neutral pH, with a half-life of 3 hours. nih.gov |
| PMLA-PEI-DOX | Poly(L-malic acid) (PMLA) | TAT peptide (optional) | Formed dual-pH sensitive polymeric micelles for enhanced cellular uptake and pH-triggered drug release. nih.gov |
Curcumin (B1669340), a natural polyphenol derived from turmeric, has shown promise as an anticancer agent due to its ability to modulate multiple cell signaling pathways. mdpi.com However, its clinical translation is hindered by poor water solubility, low stability, and limited bioavailability. medicaldaily.com To overcome these limitations, prodrug strategies involving this compound have been explored.
While specific examples directly conjugating curcumin with this compound are less prevalent in the provided search results, the principle remains the same as with doxorubicin. The hydroxyl or other suitable functional groups on the curcumin molecule can be derivatized with this compound to create a pH-labile linkage. This conjugate can then be incorporated into a delivery system.
For instance, a prodrug of curcumin, TBP1901, has been developed that demonstrates anti-tumor effects with no toxicity. medicaldaily.com Although this specific example does not explicitly mention this compound, it highlights the potential of the prodrug approach for curcumin. The general strategy would involve synthesizing a curcumin-cis-aconitate conjugate and then attaching it to a carrier, such as a polymer, to improve its pharmacokinetic profile. The acidic tumor microenvironment would then trigger the release of active curcumin.
To further enhance the delivery of this compound-based prodrugs, they are often integrated into various nanocarrier systems. These platforms can protect the prodrug from premature degradation, improve its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. researchgate.netsci-hub.box They typically consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs or prodrugs, and a hydrophilic shell that provides stability and stealth properties in the bloodstream. nih.gov
This compound-linked prodrugs can be incorporated into polymeric micelles. For example, doxorubicin has been conjugated to amphiphilic polyrotaxane-based block copolymers via a pH-sensitive cis-aconityl moiety. rsc.org These polymer-drug conjugates self-assemble into micelles that exhibit sustained and controlled release of DOX in an acidic environment mimicking that of a tumor, while remaining stable at physiological pH. rsc.org
Similarly, nanoparticles formulated from polymers like poly(amidoamine) (PAMAM) dendrimers have been used. researchgate.net Doxorubicin can be covalently linked to the surface of these dendrimers using a cis-aconityl bond, creating a pH-responsive drug delivery system. researchgate.net Folic acid can also be attached to the dendrimer surface to actively target cancer cells. researchgate.net
| Nanocarrier Platform | Polymer/Material | Conjugated Drug | Release Mechanism | Key Research Findings |
|---|---|---|---|---|
| Polymeric Micelles | Amphiphilic polyrotaxane-based block copolymers | Doxorubicin | pH-sensitive cleavage of cis-aconityl linkage | Sustained drug release over 5 days in acidic conditions with minimal release at physiological pH. rsc.org |
| Dendrimer Nanoparticles | Poly(amidoamine) (PAMAM) G5 | Doxorubicin | pH-responsive hydrolysis of cis-aconityl bond | Multifunctional platform for targeted chemotherapy with pH-controlled drug release. researchgate.net |
| Polymeric Nanoparticles | Folate-BSA | Doxorubicin | Acid-catalyzed hydrolysis of cis-aconityl linker | Selectively targeted tumor cells and increased therapeutic efficacy compared to free DOX. nih.gov |
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govnih.gov Their high porosity, large surface area, and tunable structures make them promising candidates for drug delivery. nih.govsemanticscholar.org MOFs can be designed to be stimuli-responsive, including pH-responsive, which allows for controlled drug release. nih.govxfnano.com
While direct encapsulation of this compound itself is not the primary application, MOFs can serve as carriers for drugs that are tethered via pH-sensitive linkers, or the MOF structure itself can be designed to be acid-labile. For instance, a drug can be conjugated with a this compound linker and then loaded into the pores of a MOF. The MOF would provide a protective environment and facilitate delivery to the tumor site. Upon reaching the acidic tumor microenvironment, the MOF structure might partially degrade, or the acidic pH could penetrate the pores, leading to the cleavage of the cis-aconityl linker and subsequent drug release. nih.gov
For example, doxorubicin-encapsulating MOFs have been developed that release their payload in acidic environments due to the sensitivity of the coordination bonds within the MOF to low pH. nih.gov To control the release, the surface of the MOF can be coated with a layer of silica. Furthermore, targeting ligands like folic acid can be conjugated to the surface to enhance selective uptake by cancer cells. nih.gov Although these examples may not explicitly use a this compound linker, they demonstrate the compatibility of MOF platforms with pH-responsive drug release strategies.
Integration into Nanocarrier Platforms
Cellulose (B213188) Nanocrystal Rods as Carriers
Cellulose nanocrystals (CNCs) are biocompatible and biodegradable rod-like nanoparticles derived from natural cellulose sources. Their high mechanical strength and large surface area make them promising candidates for drug delivery applications. utm.my this compound is utilized to functionalize these nanocarriers, enabling the attachment of therapeutic agents through a pH-sensitive bond.
In one notable study, rod-like nanomedicines were developed for enhanced cellular uptake and controlled intracellular drug release. This was achieved by synthesizing cis-aconityl-doxorubicin (CAD), where the anticancer drug doxorubicin (DOX) was linked to this compound. This conjugate was then attached to cellulose nanocrystal rods (CNRs). This strategy leverages the physical properties of the nanorods for cellular penetration and the chemical properties of the cis-aconityl linker for targeted drug release.
Controlled Release Kinetics under Acidic Conditions
A key feature of drug delivery systems employing this compound is their ability to control the release of therapeutics in response to pH changes. The amide or ester bond formed between a drug and a carrier via a cis-aconityl linker is stable at the physiological pH of blood (pH 7.4) but undergoes rapid hydrolysis in acidic environments (pH 4.0-6.5). nih.govrsc.orgresearchgate.net This pH-dependent cleavage is crucial for minimizing premature drug release during circulation and maximizing its delivery to the target site. nih.gov
The mechanism involves the participation of the adjacent carboxylic acid group in the cis-aconityl moiety, which catalyzes the hydrolysis of the amide bond under acidic conditions. This intramolecular catalysis leads to the regeneration of the anhydride and the release of the free drug. Research has demonstrated that doxorubicin conjugated to various polymers via a cis-aconityl linkage remains largely bound at pH 7.4, while showing a sustained release over several hours or days in acidic media mimicking the tumor microenvironment or endosomal compartments. rsc.orgresearchgate.net
The following table illustrates the pH-dependent release of doxorubicin from a Poly(vinyl alcohol) conjugate.
| pH | Release Half-life (hours) |
| 7.4 | Stable |
| 5.0 | 3 |
| Data sourced from a study on PVA–cis-ADOX conjugates. jst.go.jp |
Isomer-Dependent Drug Release Profiles
The stereochemistry of the aconityl linker significantly influences the rate of drug release. The cis-isomer of the aconityl moiety demonstrates markedly faster and more complete drug release in acidic conditions compared to its trans-isomer. researchgate.net The reduced acid lability of the trans form can lead to incomplete drug release at the target site. researchgate.net
This difference is attributed to the spatial arrangement of the carboxylic acid group relative to the amide bond. In the cis configuration, the carboxylic acid is positioned to effectively catalyze the hydrolysis of the adjacent amide linkage. In the trans configuration, this intramolecular assistance is sterically hindered, resulting in a much slower hydrolysis rate. researchgate.net Consequently, the cis-aconityl linkage is predominantly used in the design of pH-sensitive drug delivery systems to ensure efficient therapeutic release. researchgate.net
The table below provides a comparison of the drug release kinetics for the cis and trans isomers of a doxorubicin-polymer conjugate.
| Isomer | pH | Release Half-life (hours) |
| cis | 5.0 | 3 |
| trans | 5.0 | 14 |
| Data comparing PVA–cis-ADOX and PVA–trans-ADOX conjugates. jst.go.jp |
Polymer Chemistry and Materials Science for Biomedical Applications
This compound serves as a versatile building block in polymer chemistry for the creation of advanced functional materials with tailored properties for biomedical use.
Synthesis of Poly(amino acid)-Containing Copolymers
Poly(amino acid)s (PAAs) are biodegradable and biocompatible polymers that are structurally similar to natural proteins. nih.gov They are often synthesized through the ring-opening polymerization of N-carboxyanhydrides (NCAs) of the desired amino acids. sigmaaldrich.commdpi.com
This compound can be grafted onto the side chains of PAAs, such as poly(L-lysine), to introduce pH-sensitive functionalities. mdpi.com This is typically a two-step process:
Synthesis of the PAA backbone : A poly(amino acid) with reactive side groups (e.g., the primary amine in the side chain of lysine) is synthesized.
Grafting of this compound : The PAA is then reacted with this compound. The anhydride ring opens upon reaction with the amine groups on the PAA, forming a pH-sensitive β-carboxylic amide linkage. nih.gov
These modified PAA copolymers can self-assemble into nanoparticles or micelles and are used for pH-responsive drug and gene delivery. mdpi.comnih.gov
Preparation of pH-Sensitive Polymeric Materials
The reaction of this compound with polymers containing hydroxyl or amine groups is a common strategy for preparing pH-sensitive materials. The resulting linkage forms a β-carboxylic acid or amide, which, as previously described, is susceptible to acid-catalyzed hydrolysis.
This approach has been used to modify a wide range of polymers, including:
Poly(vinyl alcohol) jst.go.jp
Poly(amidoamine) dendrimers
Chitosan researchgate.net
Poly(β-L-malic acid) rsc.org
Block copolymers containing poly(ethylene glycol) (PEG) mdpi.com
These materials are designed to be stable at neutral pH but degrade or alter their structure in acidic environments. For example, nanoparticles formulated from these polymers can shield their therapeutic cargo during circulation and then release it upon reaching the acidic milieu of a tumor or after being internalized by cells into acidic endosomes. rsc.orgnih.gov
Cross-linking Agent in Advanced Materials
The presence of multiple carboxylic acid groups makes aconitic acid, including its cis-isomer, a suitable cross-linking agent for creating advanced polymeric materials. google.com The anhydride form can react with functional groups on polymer chains to form covalent cross-links, creating hydrogels or other cross-linked networks.
These bio-derived crosslinkers can be used to form materials like crosslinked polydimethylsiloxane (B3030410) (PDMS). google.com The resulting materials can have applications in coatings or as matrices for the controlled release of therapeutic agents. The ability to form cross-links allows for the tuning of the mechanical properties and degradation profiles of the final material. google.com
Surface Modification for Bioconjugation (e.g., PTFE Functionalization)
The ability to modify the surfaces of biocompatible materials is crucial for developing advanced medical devices, biosensors, and tissue engineering scaffolds. Polytetrafluoroethylene (PTFE) is a widely used fluoropolymer known for its chemical inertness and biocompatibility. However, this inertness also makes it difficult to functionalize for the attachment of biologically active molecules.
This compound has been evaluated as a reagent for the surface modification of PTFE to facilitate bioconjugation. nih.gov The process typically involves a two-step method. First, the PTFE surface is treated with ammonia (B1221849) plasma to introduce amino groups. nih.gov In the second step, these surface amino groups are reacted with this compound. This reaction introduces carboxylic acid functionalities onto the PTFE surface. nih.gov These newly introduced carboxyl groups serve as versatile handles for the subsequent covalent attachment of a wide variety of biomolecules, such as proteins, DNA, or drugs, a process known as bioconjugation. nih.gov The functionalization provides a platform for creating bioactive surfaces on otherwise inert materials.
Enzyme Modulation and Protein Derivatization
This compound serves as a valuable tool for the chemical modification of proteins, particularly for modulating enzyme activity through the reversible blocking of amino groups.
In molecular biology techniques like the polymerase chain reaction (PCR), non-specific amplification can occur at lower temperatures during reaction setup. To counter this, a "hot-start" approach is often used, where the DNA polymerase is kept inactive until the reaction mixture reaches a high temperature that ensures specific primer annealing.
This compound is one of the preferred reagents for the chemical modification and reversible inactivation of thermostable DNA polymerases to create hot-start enzymes. mdpi.comconicet.gov.ar The anhydride reacts with amino groups (such as the ε-amino group of lysine (B10760008) residues) on the polymerase, leading to its inactivation. ambeed.com This inactivation is stable at lower temperatures (e.g., below 25°C). mdpi.com However, upon heating the reaction mixture to temperatures above 50°C (typically 95°C at the start of PCR), the modification is reversed, and the enzyme's activity is restored. mdpi.complos.org This temperature-dependent reactivation prevents non-specific amplification and significantly increases the yield of the desired amplified target sequence. plos.org
Table 1: Application of this compound in Hot-Start PCR
| Feature | Description | Reference |
| Target Enzyme | Thermostable DNA Polymerases (e.g., Taq polymerase) | mdpi.complos.org |
| Mechanism | Chemical modification of enzyme amino groups | ambeed.com |
| State at < 50°C | Inactivated | mdpi.com |
| Reactivation | Incubation at > 50°C in an aqueous buffer (pH 8-9) | mdpi.com |
| Advantage | Reduces non-specific amplification in PCR | mdpi.com |
The specific and reversible blocking of amino groups is a key technique in protein chemistry for studying structure-function relationships. This compound has proven to be a useful reagent for this purpose.
Research on Ribonuclease T1, an enzyme that degrades single-stranded RNA, has demonstrated the efficacy of this compound. biorxiv.orgmdpi.com Treatment of Ribonuclease T1 with this compound at pH 8.0 leads to a rapid inactivation of the enzyme. biorxiv.orgmdpi.com This inactivation is due to the reaction of the anhydride with the α-amino group of the N-terminal alanine (B10760859) and the ε-amino group of a critical lysine residue (lysine-41). biorxiv.org
A key advantage of using this compound is the reversibility of the modification. When the modified, inactive enzyme is incubated at an acidic pH (e.g., pH 3.6), the acyl group introduced by the anhydride is removed, and the enzyme recovers much of its original activity. biorxiv.orgmdpi.com This reversibility distinguishes it from other anhydrides like succinic anhydride, which causes practically irreversible inactivation. biorxiv.org While the outline includes Human Serum Albumin (HSA) as an example, specific studies detailing its modification by this compound are not prominent in the reviewed literature; however, the principles of amino group modification are broadly applicable to proteins like HSA.
Table 2: Comparison of Reagents for Reversible Inactivation of Ribonuclease T1
| Modifying Reagent | Activity Regeneration at pH 3.6 (48h) | Reference |
| This compound | High recovery of original activity | biorxiv.orgmdpi.com |
| Citraconic Anhydride | High recovery of original activity | biorxiv.org |
| Maleic Anhydride | Partial recovery of activity | biorxiv.org |
| Succinic Anhydride | Practically no activity regenerated | biorxiv.org |
Exploration of Biological Activities and Therapeutic Potential
Beyond its use as a laboratory reagent, this compound and its hydrated form, cis-aconitate, are explored for their biological activities and therapeutic potential.
Recent research has identified the metabolite cis-aconitate as a potent agent against influenza viruses. biorxiv.org A 2025 preprint study demonstrated that cis-aconitate possesses a dual-action mechanism against influenza. It impairs the activity of the viral polymerase, which is essential for viral replication, thereby suppressing viral mRNA expression and protein synthesis. biorxiv.org This antiviral effect was observed across a range of influenza subtypes. biorxiv.org
In addition to its direct antiviral action, cis-aconitate exhibits significant anti-inflammatory effects by disrupting key inflammatory signaling pathways (ERK/AKT/NF-κB) and reducing the secretion of inflammatory mediators. biorxiv.org In mouse models of influenza pneumonia, cis-aconitate treatment was shown to mitigate viral replication and inflammation, leading to significantly improved survival rates. biorxiv.org Notably, its therapeutic efficacy was maintained even when administered at later stages of infection, a point at which conventional treatments may no longer be effective. biorxiv.org While the example of Anti-HIV activity is noted, current research primarily highlights the potent anti-influenza activity of cis-aconitate itself.
This compound's role in immunomodulation is primarily indirect, acting as the precursor to itaconic acid, a metabolite with significant regulatory effects on the immune system. nih.govnih.gov In activated immune cells, particularly macrophages, the Krebs cycle intermediate cis-aconitate is converted into itaconic acid. researchgate.netmdpi.com This conversion is catalyzed by the enzyme cis-aconitate decarboxylase, which is encoded by the Immune-Responsive Gene 1 (IRG1). researchgate.net
Itaconic acid exerts potent anti-inflammatory and immunomodulatory effects through multiple mechanisms: nih.govresearchgate.net
Activation of Nrf2: Itaconic acid can activate the transcription factor Nrf2, which upregulates the expression of antioxidant and anti-inflammatory genes. nih.govmdpi.com
Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Itaconic acid inhibits the enzyme SDH (mitochondrial complex II), leading to an accumulation of succinate, which can modulate inflammatory signaling. mdpi.com
Inhibition of the NLRP3 Inflammasome: It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that drives the production of pro-inflammatory cytokines.
Through these mechanisms, itaconic acid, and by extension its precursor cis-aconitate, plays a crucial role in regulating macrophage function and controlling inflammation in various diseases. nih.gov
Analytical Methodologies and Characterization Techniques
Spectrophotometric Detection Methods
Spectrophotometry offers a basis for both qualitative and quantitative analysis of cis-aconitic anhydride (B1165640) and associated substances. These methods often rely on chemical reactions that produce a colored product, which can be measured to determine the concentration of the analyte.
cis-Aconitic anhydride serves as a reagent in the colorimetric estimation of tertiary and quaternary amines. acs.org This method is based on the reaction between the anhydride and the amine, leading to the formation of a colored product. The intensity of the color, which is proportional to the concentration of the amine, can be measured using a spectrophotometer. This specific application highlights the utility of this compound in analytical chemistry for the quantification of other chemical species.
Spectrophotometric methods are also employed for the quantitative analysis of compounds structurally related to this compound, such as cis-aconitic acid and itaconic acid. A novel high-throughput spectrophotometric assay has been developed to measure the activity of cis-aconitate decarboxylase (ACOD1), an enzyme that converts cis-aconitate to itaconate. nih.gov This method quantifies the production of itaconate by leveraging the distinct absorbance ratios of cis-aconitate and itaconate at specific wavelengths, such as 386 nm and 440 nm. nih.gov Such assays are instrumental in screening for modulators of enzyme activity and require only a standard UV-Vis spectrophotometer. nih.gov Additionally, rapid spectrophotometric methods exist for the simultaneous determination of several organic acids, including aconitic, itaconic, citric, and fumaric acids. acs.org
| Compound Measured | Analytical Principle | Wavelengths Used (nm) | Application |
| Tertiary Amines | Reaction with this compound to form a colored product. | Not Specified | Quantification of tertiary and quaternary amines. acs.org |
| cis-Aconitate / Itaconate | Distinct absorbance ratios of the two compounds. | 386 and 440 | Assay for cis-aconitate decarboxylase (ACOD1) activity. nih.gov |
| Aconitic Acid | Not specified in detail. | Not Specified | Rapid determination alongside other organic acids. acs.org |
Chromatographic Separation and Identification
Chromatography is a fundamental technique for separating complex mixtures. Various chromatographic methods are applied to resolve isomers of aconitic acid and to detect organic acids in different matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the isomers of aconitic acid. Ion chromatography, a variant of HPLC, has been successfully used to analyze tricarboxylic acids, achieving separation of cis-aconitic acid and trans-aconitic acid. shodex.com Anion analysis columns, such as the IC SI-35 4D, can effectively resolve these isomers along with others like citric acid and isocitric acid. shodex.com Another liquid chromatography-mass spectrometry (LCMS) method utilizing a Cogent Diamond Hydride™ column has also demonstrated the separation of trans and cis isomers of aconitic acid. mtc-usa.com These HPLC-based methods are essential for studying the specific roles and concentrations of each isomer in biological and chemical systems. nih.govnih.gov
| Technique | Column Type | Mobile Phase/Eluent | Compounds Separated |
| Ion Chromatography (IC) | Shodex IC SI-35 4D (anion analysis) | Not Specified | cis-Aconitic acid, trans-Aconitic acid, Citric acid, Isocitric acid. shodex.com |
| LCMS | Cogent Diamond Hydride™ | Water/Ammonium Formate and Acetonitrile/Water/Ammonium Formate Gradient | trans-Aconitic acid, cis-Aconitic acid, Maleic Acid, Fumaric Acid, Citric Acid. mtc-usa.com |
Paper chromatography is a classic and effective technique for the separation and identification of organic acids, including aconitic acid. illinois.edu In this method, the organic acids are spotted on filter paper and separated based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system, e.g., 1-butanol-acetic acid-water). illinois.edu After the separation, the acids can be visualized by spraying the chromatogram with a pH indicator dye, such as bromophenol blue, which reveals the acids as colored spots against a different colored background. illinois.edu The identity of an acid can be confirmed by comparing its retention factor (Rf) value to that of a known standard. illinois.edu
Spectroscopic and Spectrometric Characterization
The definitive structural elucidation and characterization of this compound are accomplished using various spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.
The molecular formula of this compound is C₆H₄O₅, and its molecular weight is approximately 156.09 g/mol . nih.govsigmaaldrich.com Spectroscopic data is crucial for confirming this structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and anhydride groups. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov While detailed spectra for the anhydride are not widely published, data for the related cis-aconitic acid shows distinct signals for its different carbon atoms. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) strings provide standardized structural representations. nih.govsigmaaldrich.com
| Technique | Information Provided | This compound Data |
| Molecular Formula | Elemental composition. | C₆H₄O₅ nih.govthermofisher.com |
| Molecular Weight | Mass of one mole of the substance. | 156.09 g/mol nih.govsigmaaldrich.com |
| Infrared Spectroscopy | Presence of functional groups. | Spectrum conforms to reference standards. thermofisher.com |
| ¹³C NMR Spectroscopy | Information on the carbon framework. | Data available. nih.gov |
| InChIKey | Hashed structural identifier. | GVJRTUUUJYMTNQ-UHFFFAOYSA-N nih.govthermofisher.com |
| SMILES | String notation of chemical structure. | C1=C(C(=O)OC1=O)CC(=O)O nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide distinct signals corresponding to the unique chemical environments of the nuclei within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carboxyl group would appear as a singlet, as they lack adjacent protons for coupling. The vinyl proton (=CH-) on the five-membered ring would also produce a singlet. The acidic proton of the carboxylic acid group (-COOH) typically appears as a broad singlet further downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated. These include the methylene carbon, two sp² hybridized carbons of the double bond, the carbon of the free carboxylic acid group, and two carbonyl carbons from the anhydride functional group. Research on the thermal degradation products of citric acid has identified signals for anhydride carbonyls in similar structures to be in the region of 167-172 ppm. researchgate.net
The predicted chemical shifts for this compound are detailed in the table below.
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₂- | ~3.5 | Singlet |
| ¹H NMR | =CH- | ~6.5 | Singlet |
| ¹H NMR | -COOH | >10.0 | Broad Singlet |
| ¹³C NMR | -CH₂- | ~35 | - |
| ¹³C NMR | =C- | ~130 | - |
| ¹³C NMR | =CH- | ~140 | - |
| ¹³C NMR | -COOH | ~171 | - |
| ¹³C NMR | -C=O (Anhydride) | ~165-168 | - |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org The molecular weight of this compound is 156.09 g/mol . nih.govsigmaaldrich.com In a mass spectrum, this would correspond to the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 156.
The fragmentation of this compound is dictated by its functional groups: a cyclic anhydride and a carboxylic acid. Common fragmentation pathways for such molecules involve the loss of small, stable neutral molecules. libretexts.org For this compound, characteristic fragmentation would include the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, and the loss of carbon monoxide (CO, 28 Da) or a combination of CO and CO₂ from the anhydride ring. Cleavage of the ring structure can also lead to a variety of smaller fragment ions.
The table below outlines the plausible fragmentation patterns for this compound.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 156 | [C₆H₄O₅]⁺ | - (Molecular Ion) |
| 112 | [C₅H₄O₃]⁺ | CO₂ (44 Da) |
| 111 | [C₅H₃O₃]⁺ | COOH (45 Da) |
| 98 | [C₄H₂O₃]⁺ | CO₂ + H₂O (62 Da) |
| 84 | [C₄H₄O₂]⁺ | CO + COOH (73 Da) |
| 68 | [C₄H₄O]⁺ | CO₂ + CO (72 Da) |
Surface Analysis Techniques for Derivatized Materials (e.g., X-ray Photoelectron Spectroscopy - XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.uk It is particularly valuable for characterizing surfaces that have been chemically modified or derivatized.
When materials are derivatized with this compound, the anhydride moiety serves as a reactive handle to form covalent bonds with functional groups on the material's surface, such as primary amines (-NH₂) or hydroxyl groups (-OH). This reaction typically involves the opening of the anhydride ring to form an amide or ester linkage, respectively, while leaving a free carboxylic acid group.
XPS is used to confirm the successful grafting of the anhydride onto the surface. The analysis focuses on the high-resolution spectra of key elements, primarily Carbon (C 1s) and Oxygen (O 1s).
C 1s Spectrum: An unmodified hydrocarbon or polymer surface typically shows a primary C 1s peak around 285.0 eV, corresponding to C-C and C-H bonds. After derivatization with this compound, the C 1s spectrum will exhibit new, higher binding energy components. These new peaks are indicative of the carbon atoms in different chemical environments introduced by the anhydride molecule. Based on studies of similar anhydride-modified surfaces, such as those using maleic anhydride, the following peaks can be expected researchgate.netnih.gov:
~286.7 eV: Attributed to carbon singly bonded to oxygen (C-O).
~288.3 - 289.0 eV: A prominent peak corresponding to the carbonyl carbons of the newly formed amide/ester linkage and the free carboxylic acid group (O=C-N or O=C-O).
O 1s Spectrum: The O 1s spectrum will also show changes, with increased intensity and components corresponding to the different oxygen environments in the carbonyl (C=O) and hydroxyl (C-O-H) functionalities of the grafted molecule.
By deconvoluting the C 1s and O 1s peaks and calculating the atomic percentages of these components, XPS provides quantitative evidence of the surface modification. This confirms the presence and chemical nature of the grafted this compound molecules, which is essential for applications where surface chemistry dictates performance, such as in biomaterials and composites. nih.gov
Q & A
How is cis-aconitic anhydride synthesized from citric acid in metabolic pathways?
This compound is formed via sequential dehydration steps in the citric acid metabolic pathway. Citric acid first undergoes dehydration to produce trans-aconitic acid, which isomerizes to cis-aconitic acid. Further dehydration and cyclization yield this compound, a key intermediate for generating itaconic anhydride and citraconic anhydride. This pathway involves enzyme-mediated or thermally driven dehydration reactions, critical for producing bioactive precursors like isopentenol .
What methodological approaches are used to exploit this compound’s pH sensitivity in drug delivery systems?
This compound is widely used as a pH-sensitive linker due to its hydrolytic instability under acidic conditions. For example, doxorubicin (DOX) conjugated via this compound (CAD) shows <10% drug release at pH 7.4 (simulating systemic circulation) but >85% release at pH 5.0 (tumor microenvironment). Researchers synthesize CAD by reacting DOX’s amine group with this compound under alkaline conditions (pH 8.5–9.0), followed by purification via gel filtration. Stability and release kinetics are validated using UV-vis spectroscopy, HPLC, and in vitro assays at varying pH levels .
How do contradictory findings on maleic vs. cis-aconitic anhydrides inform linker selection for pH-responsive drug delivery?
Studies show this compound outperforms maleic anhydride in pH-sensitive drug release. Shen and Ryser (1981) observed no release or cytotoxicity with maleic-linked daunorubicin, while cis-aconitic linkages released 66% at pH 4. This disparity arises from cis-aconitic’s β-carboxyl group enabling intramolecular catalysis during hydrolysis. However, recent work by Zhang et al. reported 60% release with maleic anhydride at pH 5.0, attributed to structural modifications (e.g., folate-decorated pullulan). These contradictions highlight the need for empirical validation of linker stability and release mechanisms in specific formulations .
What advanced techniques characterize this compound-based conjugates in nanomedicine?
Key methods include:
- FTIR Spectroscopy : Identifies amide bond formation (e.g., secondary amine peaks at 3423 cm⁻¹ in CAD) .
- NMR Spectroscopy : Confirms linker integration (e.g., =CH–CO– protons at 6.47 ppm and carboxyl groups at 14 ppm in CA-DOX) .
- Dynamic Light Scattering (DLS) : Measures nanoparticle size (e.g., Polycisplatin nanoparticles averaging 18.6 nm with PDI 0.39) .
- TEM Imaging : Visualizes nanoparticle morphology (e.g., irregularly shaped Polycisplatin particles) .
How can researchers optimize nanoparticle formulations using this compound for targeted delivery?
Optimization involves:
- Charge Modulation : Modifying lysine ε-NH₂ groups with this compound increases negative charge density, enhancing electrostatic binding with cationic lipid nanoparticles. This is reversible in acidic endosomes, restoring lysine’s native charge .
- Size Control : Adjusting reaction stoichiometry (e.g., 1:5 weight ratio of this compound to protein) and purification via Sephadex G-25 columns ensures monodisperse nanoparticles .
- pH-Responsive Validation : In vitro release assays at pH 3.0–7.4 confirm hydrolytic stability and tumor-targeted release .
How do structural modifications of this compound affect enzyme activity in protein-drug conjugates?
Modifying lysine residues with this compound can transiently inhibit enzyme activity (e.g., RNase A-Aco shows reduced ribonuclease activity). However, acidic intracellular environments (pH 5.5) cleave the amide bond, restoring native lysine and enzymatic function. Researchers balance conjugation efficiency with activity recovery using circular dichroism (CD) and enzymatic assays .
What are the limitations of this compound in therapeutic nanocarriers?
- Stability in Physiological pH : While stable at pH 7.4, premature hydrolysis in slightly acidic tissues (e.g., inflamed regions) may cause off-target release.
- Synthesis Complexity : Multi-step conjugation requires rigorous purification to remove unreacted anhydride, validated via HPLC and mass spectrometry .
- Toxicity : Residual anhydride or byproducts may require cytotoxicity screening (e.g., MTT assays on WEHI-5 cells) .
How does this compound compare to other acid-labile linkers in tumor-targeted therapies?
This compound offers superior tumor specificity over hydrazone or ester linkers due to its sharp pH-dependent hydrolysis (threshold ~pH 6.5). For instance, CAD-DOX conjugates show 85% release at pH 5.0 vs. <20% for hydrazone-linked DOX. However, its larger molecular weight (156.1 g/mol) may reduce drug-loading capacity compared to smaller linkers like succinic anhydride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
